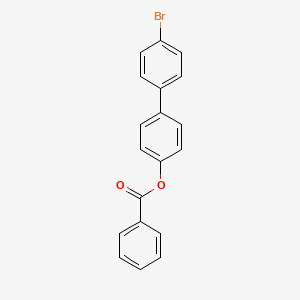

4'-Bromobiphenyl-4-yl benzoate

CAS No.: 94375-26-5

Cat. No.: VC19235870

Molecular Formula: C19H13BrO2

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94375-26-5 |

|---|---|

| Molecular Formula | C19H13BrO2 |

| Molecular Weight | 353.2 g/mol |

| IUPAC Name | [4-(4-bromophenyl)phenyl] benzoate |

| Standard InChI | InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H |

| Standard InChI Key | RGPNGUWAEKRPGP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Characterization

Molecular Architecture

The molecular formula of 4'-bromobiphenyl-4-yl benzoate is C₁₉H₁₃BrO₂, with a molecular weight of 353.21 g/mol . The structure comprises:

-

A biphenyl backbone with bromine at the 4'-position.

-

A benzoate ester group at the 4-position of the adjacent phenyl ring (Figure 1).

Key Structural Features:

-

Dihedral Angles: X-ray crystallography of analogous biphenyl benzoates reveals dihedral angles between aromatic rings ranging from 54.6° to 84.1°, influencing molecular packing and crystallinity .

-

Hydrogen Bonding: Intermolecular C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, as observed in related compounds .

Spectroscopic Data

-

FTIR: Peaks at 1720 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C–O ester) confirm the benzoate group .

-

¹H NMR: Signals at δ 7.6–8.2 ppm (aromatic protons), δ 5.3 ppm (vinylic H), and δ 3.7 ppm (methoxy group in precursors) .

-

¹³C NMR: Carbonyl carbons appear at δ 166–168 ppm, with aromatic carbons between δ 114–154 ppm .

Synthesis and Optimization

Route 1: Esterification of 4'-Bromobiphenyl-4-ol

-

Starting Material: 4'-Bromobiphenyl-4-ol (CAS: 29558-77-8) is reacted with benzoyl chloride in dichloromethane.

-

Conditions: Catalyzed by DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) at 0–25°C .

-

Yield: ~85–90% after recrystallization from ethyl acetate/petroleum ether .

Route 2: Friedel-Crafts Acylation Followed by Esterification

-

Friedel-Crafts Acylation: Biphenyl reacts with propionyl chloride/AlCl₃ to form 4-propionylbiphenyl .

-

Reduction: Sodium borohydride reduces the ketone to alcohol.

-

Bromination and Esterification: Sequential bromination (NBS) and esterification with benzoic acid derivatives yield the target compound .

Process Optimization

-

Atom Economy: The patented route achieves 57% total yield, surpassing traditional methods (20–30%) by avoiding ultra-low/high temperatures and toxic reagents like iodopropane .

-

Cost Efficiency: Biphenyl, a cheap industrial chemical, is used as the starting material .

Physical and Chemical Properties

Stability:

Applications

Liquid Crystal Materials

4'-Bromobiphenyl-4-yl benzoate derivatives are precursors for 4-propylbiphenyl boronic acid, a key monomer in liquid crystal displays (LCDs) . The bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce alkyl/aryl groups .

Pharmaceutical Intermediates

-

PD-1/PD-L1 Inhibitors: Terphenyl-based drugs utilize brominated biphenyl esters as scaffolds for immunotherapy agents .

-

Antileishmaniasis Agents: Coumarin-benzoate hybrids show promise in parasitic disease treatment .

Organic Synthesis

-

Cross-Coupling Reactions: The bromine site enables Buchwald-Hartwig amination and Ullmann coupling .

-

Photolabile Protecting Groups: Used in peptide synthesis due to mild photolytic cleavage .

| Hazard | Precautionary Measures |

|---|---|

| Irritant (GHS07) | Use PPE: gloves, goggles, and dust mask . |

| Carcinogenicity | Avoid iodopropane byproducts . |

Environmental Impact:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume